Euparin methyl ether

Description

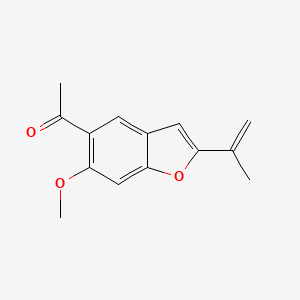

Structure

2D Structure

3D Structure

Properties

CAS No. |

34293-13-5 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

1-(6-methoxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone |

InChI |

InChI=1S/C14H14O3/c1-8(2)12-6-10-5-11(9(3)15)14(16-4)7-13(10)17-12/h5-7H,1H2,2-4H3 |

InChI Key |

XFSSPJGVPRWHLS-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC2=CC(=C(C=C2O1)OC)C(=O)C |

Canonical SMILES |

CC(=C)C1=CC2=CC(=C(C=C2O1)OC)C(=O)C |

Other CAS No. |

34293-13-5 |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Chemotaxonomic Considerations of Euparin Methyl Ether Source Organisms

Botanical Sources and Specific Plant Families Exhibiting Euparin (B158306) Methyl Ether Presence

Euparin methyl ether has been identified as a natural product. epa.gov Research indicates a connection between this compound and the plant species Urolepis hecatantha. plantaedb.com While direct isolation data for this compound from a wide array of plant species is still being compiled, related compounds offer insights into its likely botanical origins. For instance, euparin, a structurally similar compound, has been isolated from Eupatorium buniifolium, a shrub belonging to the Asteraceae family. researchgate.net

The Asteraceae family, also known as Compositae, is one of the largest and most diverse families of flowering plants. researchgate.net This family is a prolific source of a vast array of natural products, including numerous benzofurans, flavonoids, and sesquiterpene lactones (STLs). researchgate.netresearchgate.net The prevalence of such complex secondary metabolites within the Asteraceae family suggests that this compound is likely synthesized by species within this significant botanical group. researchgate.netresearchgate.net

Geographic Distribution Patterns of this compound-Producing Flora

The geographic distribution of this compound is intrinsically linked to the geographical ranges of the plant species that biosynthesize it. The species Urolepis hecatantha, which has been associated with this compound, has its distribution patterns documented within the Plantae domain. plantaedb.com

Furthermore, the plant Eupatorium buniifolium, from which the related compound euparin has been isolated, exhibits a distribution that spans across Southern Bolivia, Brazil, Paraguay, and Uruguay, extending into the northern and central regions of Argentina. researchgate.net Given the cosmopolitan nature and extensive distribution of the Asteraceae family worldwide, it is plausible that this compound-producing flora are found across various continents, although detailed phytogeographical mapping for this specific compound requires further comprehensive study. researchgate.netdokumen.pub

Chemo-ecological and Phytogeographical Perspectives on this compound Biosynthesis in Plants

The biosynthesis of this compound, like other specialized metabolites found in plants, is understood to occur within the secondary metabolic pathways of its host species. researchgate.net Although specific biosynthetic routes for this compound are not extensively detailed in the available literature, plants within the Asteraceae family are known for their capacity to synthesize complex molecules, including sesquiterpene lactones (STLs), through intricate metabolic processes. researchgate.net These pathways typically involve the assembly of carbon skeletons from primary metabolites, leading to a diverse range of chemical structures. researchgate.netdokumen.pub

From a chemo-ecological standpoint, natural products such as this compound may play crucial roles in the plant's survival and interaction with its environment. These roles can include defense mechanisms against herbivores, pathogens, or competitors, and potentially participation in plant signaling pathways. researchgate.netresearchgate.net The consistent presence of specific classes of compounds, such as benzofurans, within distinct plant families like the Asteraceae, serves as a vital characteristic in chemotaxonomy, reflecting evolutionary relationships and shared biosynthetic capabilities. researchgate.netdokumen.pub Consequently, the phytogeographical distribution patterns of these compounds can offer valuable insights into the ecological adaptations and historical dispersal of the plant lineages that produce them. dokumen.pub

Advanced Methodologies for Isolation, Enrichment, and Purity Assessment of Euparin Methyl Ether

High-Resolution Chromatographic Techniques for Preparative Isolation

The preparative isolation of Euparin (B158306) methyl ether from complex plant extracts presents a significant challenge due to the presence of numerous structurally related compounds. High-resolution chromatographic techniques offer the necessary selectivity and efficiency to achieve high-purity isolates.

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC), a liquid-liquid partition chromatographic technique, has emerged as a powerful tool for the separation of natural products, as it eliminates the irreversible adsorption associated with solid stationary phases. High-Speed Counter-Current Chromatography (HSCCC) is particularly well-suited for the isolation of benzofurans from Eupatorium species.

A notable application of HSCCC in the separation of a structurally similar compound, 12,13-dihydroxyeuparin, from Radix Eupatorii Chinensis provides a strong precedent for its use with Euparin methyl ether. In one study, a two-phase solvent system composed of hexyl hydride–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) was successfully employed. nih.govnih.gov From a 200 mg crude extract, this method yielded 8.4 mg of 12,13-dihydroxyeuparin with an initial purity of 96.71%, which was further increased to 99.83% after recrystallization. nih.govnih.gov This demonstrates the potential of HSCCC for the efficient, one-step purification of this compound. The selection of an appropriate solvent system is critical and can be guided by the partition coefficient (K) of the target compound. Stepwise elution with different solvent system compositions has also been shown to be effective for the separation of multiple bioactive components from Eupatorium adenophorum using HSCCC, suggesting a versatile approach for complex extracts. nih.govnih.gov

| Parameter | Value | Reference |

| Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.govnih.gov |

| Target Compound | 12,13-dihydroxyeuparin (structurally similar to this compound) | nih.govnih.gov |

| Plant Source | Radix Eupatorii Chinensis | nih.govnih.gov |

| Solvent System | Hexyl hydride–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) | nih.govnih.gov |

| Sample Loading | 200 mg crude extract | nih.govnih.gov |

| Yield | 8.4 mg | nih.govnih.gov |

| Initial Purity | 96.71% (by HPLC) | nih.govnih.gov |

| Final Purity | 99.83% (after recrystallization) | nih.govnih.gov |

Supercritical Fluid Chromatography Applications

Supercritical Fluid Chromatography (SFC) offers a green and efficient alternative to traditional liquid chromatography for preparative separations. nih.gov Utilizing supercritical carbon dioxide as the primary mobile phase, SFC provides advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption, leading to faster separations and easier fraction collection. nih.govresearchgate.net

While specific applications of preparative SFC for this compound are not extensively documented, the technique has been successfully applied to the separation of various furan (B31954) and benzofuran (B130515) derivatives. nih.govnih.gov For acetylbenzofurans like this compound, stationary phases with polar characteristics, such as silica (B1680970), diol, or amino-bonded phases, would likely provide the necessary selectivity. The mobile phase would typically consist of supercritical CO2 with a polar organic modifier, such as methanol or ethanol, to modulate the retention of the analytes. The optimization of modifier percentage, pressure, and temperature is crucial for achieving the desired separation. Preparative SFC is particularly advantageous for its scalability and the ease of solvent removal from the collected fractions, which is beneficial for subsequent bioassays. americanpharmaceuticalreview.com

Integration of Spectroscopic and Spectrometric Techniques for Purity Verification

The confirmation of purity for an isolated compound like this compound requires the integration of multiple analytical techniques. While chromatographic methods provide a primary assessment of purity, spectroscopic and spectrometric methods offer orthogonal information to confirm identity and detect potential co-eluting impurities.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a standard method for purity assessment. nih.gov The purity of 12,13-dihydroxyeuparin isolated by HSCCC was confirmed by HPLC, demonstrating the utility of this approach. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both structural elucidation and purity determination. Quantitative NMR (qNMR) offers a direct and primary method for purity assessment without the need for a reference standard of the analyte. ox.ac.uk By using an internal standard of known purity and concentration, the absolute purity of the isolated this compound can be accurately determined. The ¹H-NMR spectrum of a pure benzofuran would exhibit characteristic signals that can be integrated and compared to the integral of the internal standard. chemicalbook.com

Mass spectrometry provides crucial information about the molecular weight of the isolated compound and can be used to identify potential impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound, further substantiating its identity and purity.

| Technique | Application in Purity Verification | Key Information Provided |

| HPLC-DAD/MS | Primary assessment of chromatographic purity. | Retention time, UV-Vis spectrum, and mass-to-charge ratio to detect and quantify impurities. |

| Quantitative NMR (qNMR) | Absolute purity determination. | Structural confirmation and quantification of the analyte against a certified internal standard. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Accurate mass measurement to verify the molecular formula and identify potential isobaric impurities. |

Development and Optimization of Scalable Isolation Protocols for this compound

Transitioning from laboratory-scale isolation to a scalable process for producing larger quantities of this compound is a critical step for further research and potential commercialization. The development of such protocols requires careful consideration of efficiency, cost-effectiveness, and environmental impact.

The scalability of HSCCC has been demonstrated for various natural products. science.gov Factors to consider for scaling up the HSCCC isolation of this compound include optimizing the solvent system for higher sample loading, increasing the column volume, and potentially employing continuous or semi-continuous injection modes.

Preparative SFC is also inherently scalable. nih.gov The transition from analytical to preparative scale in SFC is often more straightforward than in HPLC due to the physical properties of supercritical fluids. Key parameters for scaling up SFC include increasing the column diameter and length, adjusting the flow rate, and optimizing the fraction collection system. The "greener" nature of SFC, with its reduced organic solvent consumption, makes it an attractive option for large-scale purification. nih.gov

A multi-step purification strategy may be necessary for achieving high purity on a larger scale. This could involve an initial enrichment of the crude extract using a less expensive technique, such as flash chromatography or solid-phase extraction, followed by a final high-resolution purification step using preparative HSCCC or SFC. Process optimization would involve a systematic study of various parameters to maximize yield and purity while minimizing processing time and cost.

Chemical Synthesis and Strategic Derivatization of Euparin Methyl Ether

Total Synthesis Approaches to Euparin (B158306) Methyl Ether

The complete chemical synthesis of Euparin methyl ether from simple, commercially available starting materials is a key area of research. These efforts are crucial for providing a reliable source of the compound for further studies and for developing a deeper understanding of its chemical properties.

Retrosynthetic Disconnections and Key Intermediate Synthesis

At present, detailed retrosynthetic analyses and the synthesis of key intermediates specifically for the total synthesis of this compound are not extensively documented in publicly available scientific literature. Generally, the synthesis of benzofuran (B130515) scaffolds, the core of this compound, involves the construction of the fused furan (B31954) ring onto a benzene (B151609) ring. Common retrosynthetic strategies for such structures often involve disconnecting the furan ring, leading to substituted phenolic precursors. Key intermediates would likely be appropriately substituted phenols and precursors for the acetyl group at the 2-position of the benzofuran ring.

Process Optimization and Scalability Considerations in Total Synthesis

Detailed studies on the process optimization and scalability of a total synthesis route for this compound have not been reported. General challenges in scaling up natural product syntheses include the cost and availability of starting materials, the efficiency and safety of reactions, and the ease of purification. Future work on the total synthesis of this compound would need to address these factors to enable the production of larger quantities of the compound for extensive research.

Semi-Synthetic Modifications and Biocatalytic Transformations of Euparin Derivatives

Information regarding the semi-synthetic modification of Euparin and its derivatives is currently limited. Such modifications would typically involve chemical transformations of the natural product to create novel compounds with potentially altered biological activities. Similarly, the application of biocatalytic transformations, which utilize enzymes to perform specific chemical reactions, has not been specifically reported for Euparin derivatives. This remains an area with potential for future exploration to generate novel analogues.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues and derivatives are crucial for understanding the relationship between a molecule's structure and its biological activity.

Structure-Activity Relationship (SAR) Studies via Derivatization

Comprehensive Structure-Activity Relationship (SAR) studies for this compound analogues are not yet available in the scientific literature. Such studies would involve the synthesis of a library of related compounds with systematic variations in their chemical structure. By evaluating the biological activity of these analogues, researchers can identify the key structural features responsible for the compound's effects. The insights gained from SAR studies are invaluable for the design of more potent and selective compounds.

Scaffold Diversification Strategies for Novel Analogues

The diversification of the this compound scaffold involves a variety of chemical transformations aimed at modifying its core structure to generate novel analogues. These strategies are designed to explore the structure-activity relationships (SAR) of euparin-based compounds. A key approach to significantly alter the molecular framework is through cycloaddition reactions, such as the Diels-Alder reaction.

One notable example of scaffold diversification is the Diels-Alder reaction of euparin, the parent compound of this compound, with activated acetylenic esters. tandfonline.comresearchgate.net This reaction provides an efficient route to novel dibenzofuran (B1670420) derivatives. tandfonline.comresearchgate.net Specifically, the reaction of euparin with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been investigated, demonstrating that the furan ring of euparin can act as a diene. tandfonline.comtandfonline.com The reaction's efficiency is influenced by the polarity of the solvent, with more polar solvents leading to increased yields and reaction rates. tandfonline.com This suggests a polar transition state or a stepwise mechanism involving a zwitterionic intermediate. tandfonline.com

The general mechanism for the reaction between euparin and acetylenic diesters involves the pronation of the acetylenic diester to the carbonyl group, followed by the Diels-Alder reaction where euparin acts as a 1,3-diene and the DMAD derivative as a dienophile. tandfonline.com

While this reaction has been documented for euparin, it represents a viable strategy for the diversification of the this compound scaffold. The presence of the methyl ether instead of the hydroxyl group is not expected to inhibit the dienophilic nature of the furan ring, thus allowing for the synthesis of a corresponding series of methoxy-dibenzofuran analogues.

Further diversification can be achieved by employing a range of dienophiles with varying electronic and steric properties. The use of different acetylenic esters and propiolate derivatives can lead to a diverse set of dibenzofuran adducts. researchgate.net The reaction with propiolates may require the presence of a catalyst, such as triphenylphosphine. researchgate.net

Beyond cycloaddition reactions, other synthetic methodologies applicable to the benzofuran scaffold can be employed for the diversification of this compound. organic-chemistry.org These include:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be utilized to introduce aryl or vinyl substituents at various positions of the benzofuran core, provided that appropriate halogenated or boronic acid derivatives of this compound are synthesized.

C-H functionalization: Direct C-H activation and functionalization represent a powerful tool for the late-stage modification of the this compound scaffold, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

Modification of the acetyl and isopropenyl groups: The acetyl and isopropenyl moieties on the euparin scaffold are amenable to a wide range of chemical transformations. The ketone of the acetyl group can be reduced, oxidized, or converted to various functional groups. The isopropenyl group can undergo reactions such as hydrogenation, epoxidation, or ozonolysis to introduce further diversity.

These strategies, individually or in combination, provide a robust platform for the generation of a wide array of novel this compound analogues, enabling a thorough exploration of its chemical and biological potential.

Exploration of Chemical Space through Library Synthesis

The systematic exploration of the chemical space around the this compound scaffold can be efficiently achieved through the principles of combinatorial chemistry and library synthesis. acs.org While specific reports on the library synthesis of this compound are not prevalent, the methodologies developed for the diversity-oriented synthesis of benzofuran and 2,3-dihydrobenzofuran (B1216630) libraries are directly applicable. acs.orgresearchgate.net

The primary goal of library synthesis is to generate a large and diverse collection of related compounds in an efficient and often automated manner. For the this compound scaffold, a library synthesis approach would involve the systematic variation of substituents at multiple positions of the molecule.

A plausible strategy for the library synthesis of this compound analogues could be based on a multi-step sequence starting from a common benzofuran core, which can be synthesized from readily available salicylaldehydes. acs.org The general approach would involve:

Scaffold Elaboration: Functionalization of the benzofuran core at specific positions to introduce handles for further diversification. For instance, the introduction of a carboxylate group at the 3-position allows for subsequent amide bond formation with a diverse set of amines. acs.org

Parallel Synthesis: The elaborated scaffold can then be subjected to a series of parallel reactions with a collection of diverse building blocks. For example, a 2-arylbenzofuran-3-carboxamide library can be generated by reacting a 2-arylbenzofuran-3-carboxylic acid intermediate with a library of primary and secondary amines. acs.org

Purification and Characterization: High-throughput purification techniques are often employed to isolate the individual library members, followed by rapid characterization to confirm their identity and purity.

The selection of building blocks for library synthesis is crucial for ensuring the diversity of the final compound collection. These building blocks can be chosen to vary in terms of their size, shape, polarity, and functional group content, thereby maximizing the exploration of the chemical space.

A hypothetical library synthesis of this compound analogues could start with the core this compound structure and then apply a series of diversification reactions in a parallel format. For example, the acetyl group could be reacted with a library of reducing agents to generate a small library of corresponding alcohols, or with a library of Grignard reagents to introduce a variety of alkyl or aryl substituents.

The Diels-Alder reaction of this compound, as discussed in the previous section, is also well-suited for library synthesis. By reacting this compound with a diverse panel of dienophiles in a parallel synthesizer, a library of dibenzofuran derivatives could be rapidly generated.

The resulting libraries of this compound analogues can then be screened for their biological activities in high-throughput screening (HTS) campaigns to identify lead compounds for further optimization.

Elucidation of Biosynthetic Pathways and Genetic Regulation Pertaining to Euparin Methyl Ether

Proposed Biosynthetic Routes and Key Enzymatic Steps for Euparin (B158306) Methyl Ether

Directly detailed biosynthetic pathways for Euparin methyl ether are not extensively documented in the provided search results. However, Euparin itself is identified as a benzofuran (B130515) derivative naturalproducts.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. Benzofurans are often synthesized through pathways involving cyclization reactions and subsequent modifications. Given that this compound is a methylated derivative of euparin, key enzymatic steps would likely involve:

Formation of the Benzofuran Core: This typically involves cyclization reactions, potentially catalyzed by enzymes such as cyclases or oxidoreductases, starting from simpler phenolic precursors.

Methylation: The introduction of the methyl ether group (-OCH₃) is a crucial step. This is commonly mediated by methyltransferase enzymes, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor nih.govnih.govscirp.org. For instance, in the biosynthesis of alternariol-9-methyl ether (AME), a putative methyltransferase is suggested to be responsible for the methylation step nih.gov. Similarly, in the biosynthesis of methoxymycolic acids, methyltransferases (e.g., MMAS-3) are involved in forming methyl ether linkages nih.gov.

While specific enzymes for this compound are not named, the general pathways for related natural products suggest a reliance on enzymes common in secondary metabolism, such as polyketide synthases (PKS) for the carbon backbone formation, followed by oxidative and methylating enzymes. For example, the biosynthesis of alternariol (B1665735) (AOH) and its methyl ether (AME) is proposed to involve polyketide synthases (PKS) and potentially methyltransferases nih.govplos.orgresearchgate.netresearchgate.net.

Identification of Precursor Molecules and Metabolic Intermediates

The precise precursor molecules and metabolic intermediates leading to this compound are not explicitly detailed in the provided search results. However, based on its classification as a benzofuran derivative naturalproducts.netresearchgate.netnih.gov, its biosynthesis would likely originate from primary metabolites.

General Precursors: Plant secondary metabolites, including benzofurans, often derive from pathways such as the phenylpropanoid pathway or the mevalonate/methylerythritol phosphate (B84403) (MEP) pathways, which provide building blocks like acetyl-CoA and malonyl-CoA scirp.orgmdpi.com.

Euparin as a Direct Precursor: It is highly probable that euparin itself serves as a direct precursor to this compound, with the latter being a methylated derivative. The chemical structure of euparin is described as 1-[6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone researchgate.net. The methylation would occur on a hydroxyl group of euparin.

Genetic Basis and Transcriptional Regulation of this compound Biosynthesis

Information regarding the specific genes and transcriptional regulation governing this compound biosynthesis is not directly available in the search results. However, general principles from the biosynthesis of related compounds can be inferred:

Gene Clusters: The biosynthesis of complex secondary metabolites, such as polyketides and flavonoids, is often orchestrated by gene clusters in organisms like fungi and plants. These clusters typically contain genes encoding the necessary enzymes (e.g., PKS, methyltransferases, oxidases) nih.govnih.govplos.orgresearchgate.netmdpi.comfrontiersin.org.

Transcriptional Regulators: The expression of these biosynthetic gene clusters is usually under the control of specific transcriptional regulators. For example, in Alternaria alternata, the altR gene encodes a transcriptional regulator involved in the induction of PKS genes (pksJ) responsible for alternariol (AOH) and alternariol-9-methyl ether (AME) production nih.govplos.org. Similarly, the terR gene in Aspergillus terreus acts as a transcriptional activator for the terrein (B1683088) gene cluster frontiersin.org. It is plausible that this compound biosynthesis is also regulated by specific transcription factors.

Pre Clinical Pharmacological Investigations and Biological Activities of Euparin Methyl Ether

Anti-inflammatory Modulations

Inhibition of Pro-inflammatory Cytokine and Mediator Production (e.g., IL-6, TNF-α, NOx)

No studies were found that investigated the effect of Euparin (B158306) methyl ether on the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), or nitric oxide species (NOx).

Cellular Models of Inflammation (in vitro macrophage studies)

There is no available research on the impact of Euparin methyl ether on cellular models of inflammation, such as in vitro studies using macrophages.

In vivo Animal Models of Acute and Chronic Inflammation

No preclinical studies using in vivo animal models to assess the effects of this compound on acute or chronic inflammation have been reported in the scientific literature.

Anticancer and Cytotoxic Potential

Antiproliferative Effects on various Cancer Cell Lines

Specific data on the antiproliferative effects of this compound on various cancer cell lines are not available.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

There is no research documenting the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells.

Investigation of Antimetastatic and Anti-angiogenic Properties

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a primary cause of cancer-related mortality. Angiogenesis, the formation of new blood vessels, is a crucial process that tumors exploit to receive nutrients and oxygen, enabling their growth and metastatic spread. Consequently, compounds with antimetastatic and anti-angiogenic properties are of significant interest in oncology research.

Pre-clinical investigations into these properties typically involve in vitro and in vivo models. In vitro assays, such as cell migration and invasion assays, are used to assess a compound's ability to inhibit cancer cell motility. Anti-angiogenic potential can be initially evaluated in vitro by observing the inhibition of endothelial cell proliferation, migration, and tube formation.

Synergistic Effects in Combination Therapies in Pre-clinical Models

Combination therapy, the use of two or more therapeutic agents, is a foundational strategy in cancer treatment. The primary goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each agent used alone. This approach can enhance treatment efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of each component.

Pre-clinical evaluation of synergistic effects involves treating cancer cell lines or animal models with a compound like this compound in combination with standard chemotherapeutic drugs or other targeted agents. The outcomes, such as cell viability or tumor growth, are then compared to those from monotherapy treatments. Several clinical and preclinical studies support the benefits of combining targeted drugs with therapies like radiation. nih.gov The evaluation of a mesothelin (MSLN)-targeted conjugate in combination with various DNA damage response (DDR) inhibitors in human ovarian cancer xenograft models demonstrated synergistic antitumor activity. nih.govnih.gov

Currently, there is a lack of published pre-clinical studies investigating the synergistic effects of this compound in combination therapies for any disease model.

Antioxidant Capacities and Mechanisms

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound is a measure of its ability to neutralize these free radicals.

Radical Scavenging Assays

The antioxidant activity of a compound is frequently evaluated through radical scavenging assays. These assays measure the ability of the compound to donate an electron or hydrogen atom to a stable free radical, thus neutralizing it. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose.

In these assays, the test compound is mixed with a solution of the radical (DPPH• or ABTS•+), and the reduction in absorbance is measured over time. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.

While specific IC50 values for this compound are not available, a study on other methyl ether compounds isolated from Mexican Brown Propolis provides comparative data.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| 5-methyl-pinobanksin ether | 98.4 | >100 |

| 5-methylchrysin ether | 112.9 | >100 |

| Caffeic acid (Reference) | 5.9 | 6.9 |

| Ascorbic acid (Reference) | 43.2 | Not Reported |

This table presents data for related methyl ether compounds to illustrate how antioxidant activity is reported; it does not represent data for this compound. Data sourced from a study on Mexican Brown Propolis. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, some compounds exert their antioxidant effects indirectly by upregulating the body's own defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of this process. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous protective genes. These genes encode for endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1). nih.govmdpi.com

The activation of the Nrf2 pathway by a test compound can be assessed in cell-based assays by measuring the expression levels of Nrf2 and its target enzymes. Natural products have been shown to exert protective effects against cardiovascular diseases through the activation of the Nrf2 pathway. nih.gov There are currently no studies available in the scientific literature that investigate the effect of this compound on the Nrf2 pathway or other endogenous antioxidant enzyme systems.

Antimicrobial Activities

The discovery of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Many natural products are screened for their ability to inhibit the growth of pathogenic microorganisms.

Spectrum of Antibacterial Effects (e.g., Gram-positive, Gram-negative bacteria)

The antibacterial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net This value is crucial for understanding the potency of a potential antibiotic. The spectrum of activity is determined by testing the compound against a panel of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

There is no specific data available from published research detailing the MIC values of this compound against common Gram-positive or Gram-negative bacteria.

Antifungal Activities (e.g., Candida albicans)

Currently, there is a lack of available scientific literature detailing the specific antifungal activities of this compound against Candida albicans or other fungal species. While natural compounds are a broad area of interest in the search for new antifungal agents, dedicated studies on this particular compound's efficacy have not been reported.

Antiviral Investigations

To date, no preclinical studies investigating the potential antiviral properties of this compound have been published in peer-reviewed scientific journals. The exploration of this compound's activity against various viral pathogens remains an uninvestigated area of research.

Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

The precise mechanisms through which this compound might exert any antimicrobial effects have not been elucidated. Research into its potential to cause membrane disruption, inhibit essential microbial enzymes, or interfere with other cellular processes has not been documented in the available scientific literature.

Enzyme Inhibition Studies

Inhibition of N-myristoyltransferase

There are currently no scientific studies available that have investigated the inhibitory effects of this compound on the enzyme N-myristoyltransferase.

Inhibition of α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B)

Recent research has explored the potential of derivatives of the related compound, euparin, as dual inhibitors of two key enzymes in the management of type 2 diabetes mellitus: α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). researchgate.net In a 2023 study published in Fitoterapia, a series of chalcone derivatives of euparin were synthesized and evaluated for their inhibitory activities against these two enzymes. researchgate.net

The study identified two compounds, designated as 12 and 15, that demonstrated notable inhibitory effects on both α-glucosidase and PTP1B. researchgate.net The half-maximal inhibitory concentrations (IC50) for these derivatives were determined and are presented in the table below.

| Compound | α-Glucosidase IC50 (μM) | PTP1B IC50 (μM) |

| Derivative 12 | 39.77 | 39.31 |

| Derivative 15 | 9.02 | 3.47 |

These findings suggest that the euparin scaffold may be a promising starting point for the development of dual-target inhibitors for type 2 diabetes. researchgate.net Molecular docking simulations further indicated that these derivatives could bind effectively to both α-glucosidase and PTP1B. researchgate.net However, it is important to note that these studies were conducted on derivatives of euparin, and the inhibitory activity of this compound itself against these enzymes has not been reported.

Modulation of Polyamine Metabolism Enzymes (e.g., SMOX)

The potential for this compound to modulate the activity of enzymes involved in polyamine metabolism, such as spermine/spermidine N1-acetyltransferase (SMOX), has not been investigated in preclinical studies. There is no available literature on this specific topic.

Immunomodulatory Effects and Mechanisms

Comprehensive searches of peer-reviewed scientific literature and biomedical databases did not yield specific studies detailing the immunomodulatory effects or mechanisms of this compound. Research on the direct impact of this compound on immune cells, cytokine production, inflammatory pathways, or other aspects of the immune system is not available in the current body of scientific publications. Therefore, a detailed analysis of its immunomodulatory properties cannot be provided at this time.

Other Emerging Biological Activities (e.g., neuroprotective effects, anti-malarial research)

Similarly, a thorough review of scientific literature found no published research investigating the neuroprotective or anti-malarial activities of this compound. There are no available in vitro or in vivo studies that assess the potential of this specific compound to protect nerve cells from damage or to inhibit the growth of malaria-causing parasites. Consequently, information regarding its efficacy, mechanisms of action, or potential as a therapeutic agent in these areas is currently unavailable.

Data Tables

Mechanistic Elucidation at the Molecular and Cellular Level

Identification of Molecular Targets and Ligand-Receptor Interactions (e.g., molecular docking studies)

Currently, there is a notable absence of published research specifically investigating the molecular targets and ligand-receptor interactions of Euparin (B158306) methyl ether. While molecular docking studies have been performed on its parent compound, euparin, to explore its binding affinities with various enzymes, similar in silico or experimental studies dedicated to Euparin methyl ether are not available in the public scientific literature. researchgate.net Therefore, the specific proteins or receptors that this compound interacts with at a molecular level remain to be identified.

Investigation of Intracellular Signaling Pathway Modulation (e.g., Akt, Nrf2, NF-κB, PI3K/Akt, Wnt/β-catenin, STAT3)

There is no specific scientific literature available that details the effects of this compound on key intracellular signaling pathways. Investigations into whether this compound modulates pathways such as Akt, Nrf2, NF-κB, PI3K/Akt, Wnt/β-catenin, or STAT3 have not been reported. Consequently, the impact of this compound on the downstream cellular processes regulated by these critical signaling cascades is currently unknown.

Transcriptomic, Proteomic, and Metabolomic Profiling in Response to this compound Treatment

Comprehensive molecular profiling studies, including transcriptomics, proteomics, and metabolomics, have not been conducted to characterize the global cellular response to this compound treatment. As a result, there is no available data on the changes in gene expression, protein abundance, or metabolic profiles in cells or organisms exposed to this specific compound. Such studies would be crucial for a systems-level understanding of its biological effects.

Cellular Uptake, Distribution, and Intracellular Localization Studies

Research detailing the cellular uptake, distribution, and intracellular localization of this compound is not present in the current scientific literature. The mechanisms by which this compound enters cells, its subsequent distribution within various cellular compartments, and its ultimate subcellular destination have not been investigated. This information is vital for understanding where and how the compound might exert its potential biological activities.

Multi-target Pharmacological Approaches and Network Analysis

There are no published studies that have employed multi-target pharmacological approaches or network analysis to elucidate the mechanism of action of this compound. Network pharmacology, a field that explores the complex interactions between drugs, targets, and diseases, has not yet been applied to this compound. nih.govbiointerfaceresearch.commdpi.commdpi.com Such an approach could help in identifying potential multiple targets and understanding the broader biological network effects of this compound.

Advanced Analytical Methodologies for Research on Euparin Methyl Ether

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., UV, PDA, MS) for Quantification and Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and purity assessment of Euparin (B158306) methyl ether. Its versatility allows for separation of the target compound from co-existing substances, with various detectors providing sensitive and specific detection.

UV/Visible (UV-Vis) Detection: This method is widely utilized due to the chromophoric nature of many organic compounds, including Euparin methyl ether. By monitoring absorbance at specific wavelengths, quantification can be achieved based on Beer-Lambert's law. Optimization of the detection wavelength is crucial for maximizing sensitivity and minimizing interference from other sample components.

Photodiode Array (PDA) Detection: PDA detectors offer an advantage over single-wavelength UV detectors by acquiring full UV-Vis spectra across a range of wavelengths simultaneously. This enables peak purity assessment by comparing spectral profiles across a chromatographic peak and aids in compound identification by spectral matching against reference standards.

Mass Spectrometry (MS) Detection: Coupling HPLC with Mass Spectrometry (LC-MS) provides unparalleled specificity and sensitivity. LC-MS allows for the determination of the molecular weight of this compound and its fragments, facilitating unambiguous identification and quantification, especially in complex biological or natural product samples. Tandem mass spectrometry (MS/MS) further enhances selectivity and allows for structural information through fragmentation patterns.

Table 8.1.1: Representative HPLC Parameters for this compound Analysis

| Parameter | Description/Value (Illustrative) |

| Column Type | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water mixtures |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-30 °C |

| Detection (UV) | Wavelengths between 250-350 nm (specific λmax dependent on structure) |

| Detection (PDA) | Scan range 200-400 nm |

| Detection (MS) | Electrospray Ionization (ESI) in positive or negative mode |

| Quantification | External or internal standard calibration |

| Purity Assay | Peak area normalization, spectral purity analysis (PDA) |

Research findings often detail optimized mobile phase compositions and gradient profiles to achieve baseline separation of this compound from related compounds, with reported purities often exceeding 95% when analyzed via HPLC-UV or HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound and its Metabolites/Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including this compound and its potential metabolites or derivatives, provided they are amenable to GC separation or can be rendered so through derivatization.

GC-MS separates compounds based on their boiling points and polarity, followed by detection and identification using mass spectrometry. The mass spectrometer ionizes the eluted compounds and separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique fingerprint for identification.

For compounds that are not sufficiently volatile or thermally stable, derivatization techniques (e.g., silylation, acetylation) can be employed to convert them into more volatile and stable derivatives amenable to GC analysis. This is particularly relevant when analyzing metabolites or degradation products of this compound that might possess different physicochemical properties. The fragmentation patterns observed in the mass spectrum can provide crucial structural information, aiding in the identification of this compound and its related substances within complex sample matrices.

Table 8.2.1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Description/Value (Illustrative) |

| Injector Temp. | 250-280 °C |

| Oven Program | Initial temp. 50 °C, ramped to 300 °C at 5-10 °C/min |

| Carrier Gas | Helium or Nitrogen |

| Column Type | Capillary column (e.g., DB-5ms, HP-5) |

| Ionization Method | Electron Ionization (EI) |

| Mass Range | m/z 50-500 (or higher, depending on expected masses) |

| Derivatization | If required, e.g., silylation with BSTFA or MSTFA for hydroxyl groups |

| Identification | Comparison of mass spectra with NIST/Wiley libraries, retention times |

| Quantification | Selected Ion Monitoring (SIM) or Full Scan mode |

GC-MS has been instrumental in identifying this compound in various natural sources and in tracking its metabolic fate or degradation pathways, providing insights into its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation and confirmation of this compound. It provides detailed information about the molecular framework, including the connectivity of atoms, the chemical environment of nuclei, and stereochemical relationships.

¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their chemical environments (chemical shifts), their neighboring protons (spin-spin coupling), and their relative abundance (integration). This data is fundamental for proposing a structure.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between protons and carbons, thereby confirming the proposed structure unequivocally. HMBC, in particular, is vital for identifying long-range correlations, which are key to confirming the position of functional groups like the methyl ether.

Conformational analysis using NMR involves studying parameters like Nuclear Overhauser Effect (NOE) correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which indicate spatial proximity between protons, offering insights into the molecule's preferred three-dimensional shape.

Table 8.3.1: Key NMR Chemical Shifts for this compound (Illustrative)

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹H) | Assignment (Example) |

| H-3 | 6.5-7.0 | d | Aromatic proton |

| H-4 | 7.0-7.5 | d | Aromatic proton |

| OCH₃ | 3.8-4.0 | s | Methyl ether group |

| CH₃ (alkyl) | 1.0-2.5 | m | Aliphatic methyl |

| C-1 | 120-130 | C | Aromatic carbon |

| C-2 (OCH₃) | 55-60 | q | Methoxy (B1213986) carbon |

| C-3 (carbonyl) | 170-180 | C | Carbonyl carbon |

NMR data has been extensively used to confirm the structure of this compound and its natural analogues, providing detailed spectral assignments that serve as reference points for future studies.

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers in this compound. This technique involves diffracting X-rays off a single crystal of the compound.

The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, from which the precise positions of atoms can be deduced. If the molecule contains chiral centers and a heavy atom or anomalous scattering is present (e.g., using a Flack parameter), X-ray crystallography can unambiguously assign the absolute configuration (R or S) at each stereocenter. This is critical because enantiomers can exhibit vastly different biological activities.

The process requires obtaining high-quality single crystals of this compound, which can be challenging. Once obtained, the crystal is mounted, and diffraction data is collected. Sophisticated computational methods are then used to solve the crystal structure and refine the atomic coordinates.

Table 8.4.1: Representative Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Parameters | a = X.XX Å, b = Y.YY Å, c = Z.ZZ Å |

| α = 90°, β = β.β°, γ = 90° | |

| Z (Molecules/Unit Cell) | 2 |

| R-value | < 0.05 (for good quality crystal) |

| Absolute Structure | Determined via Flack parameter |

The determination of absolute stereochemistry through X-ray crystallography provides a definitive structural foundation for understanding the properties and interactions of this compound.

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in Biological Matrices

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopic methods, are essential for analyzing this compound in complex biological matrices and for identifying its metabolites.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for metabolite identification and quantification in biological samples (e.g., plasma, urine, tissue extracts). LC separates the components, and MS/MS provides both molecular weight information and structural details through fragmentation. This allows for the detection and characterization of this compound and its potential metabolites, even at very low concentrations, with high specificity.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): For volatile derivatives, GC-HRMS can provide highly accurate mass measurements, allowing for the determination of elemental composition and thus aiding in the identification of unknown metabolites or degradation products.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Similar to GC-HRMS, LC-HRMS offers accurate mass measurements for non-volatile compounds, enabling the determination of elemental formulas for this compound and its metabolites in complex biological samples, thereby facilitating their identification without the need for authentic standards in some cases.

These hyphenated techniques are critical for understanding the pharmacokinetic and metabolic fate of this compound when present in biological systems, enabling researchers to identify and quantify its transformation products and track its distribution.

Translational Research Perspectives and Prospective Applications of Euparin Methyl Ether

Euparin (B158306) Methyl Ether as a Lead Compound in Pre-clinical Drug Discovery

The identification and optimization of lead compounds are foundational steps in pre-clinical drug discovery. These compounds serve as starting points, possessing inherent biological activity that can be further refined to develop therapeutic agents. Euparin and its derivatives have emerged as promising candidates due to their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-diabetic activities.

Euparin has exhibited significant antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL and a Minimum Fungicidal Concentration (MFC) of 15.62 µg/mL researchgate.net. It also shows activity against Trichophyton mentagrophytes medkoo.com. In antibacterial assays, euparin derivatives have displayed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with one derivative showing a zone of inhibition of 10.0 ± 1.4 mm against B. subtilis researchgate.net.

In the realm of oncology, euparin derivatives have demonstrated cytotoxic effects. For instance, a derivative (Compound 2) showed an IC50 value of 166 µg/mL against the MDA-MB-231 breast cancer cell line researchgate.net. Another related benzofuran (B130515) methyl derivative exhibited an IC50 of 8.5 µg/mL against the HCT 116 cell line researchgate.net. Euparin itself has also been investigated for antiviral properties, notably against poliovirus, where it inhibited early replication stages researchgate.net, and against Dengue virus type 2 (DENV-2) with an EC50 of 6.8 µM researchgate.netmdpi.com.

Furthermore, euparin has been explored as a lead compound for anti-diabetic agents. Derivatives synthesized from euparin, specifically chalcones, demonstrated inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key targets in type 2 diabetes management. Compounds 12 and 15, derived from euparin, displayed IC50 values ranging from 3.47 µM to 39.77 µM for these enzymes researchgate.net.

Table 1: Biological Activities of Euparin and Derivatives

| Activity Type | Target Organism/Cell Line | Compound | Metric | Value | Reference |

| Antifungal | Candida albicans | Euparin | MIC | 7.81 µg/mL | researchgate.net |

| Antifungal | Candida albicans | Euparin | MFC | 15.62 µg/mL | researchgate.net |

| Antifungal | Trichophyton mentagrophytes | Euparin | Activity | Reported | medkoo.com |

| Antibacterial | Bacillus subtilis | Euparin derivative (2) | Zone of Inhibition | 10.0 ± 1.4 mm | researchgate.net |

| Antibacterial | Staphylococcus aureus | Euparin derivative (2) | Zone of Inhibition | 9.5 ± 0.70 mm | researchgate.net |

| Anticancer | MDA-MB-231 cells | Euparin derivative (2) | IC50 | 166 µg/mL | researchgate.net |

| Anticancer | HCT 116 cells | Benzofuran methyl derivative | IC50 | 8.5 µg/mL | researchgate.net |

| Antiviral | Poliovirus type 1 (PV-1) | Euparin | EC50 | 0.47 ± 0.05 µg/mL | researchgate.net |

| Antiviral | Dengue virus type 2 (DENV-2) | Euparin | EC50 | 6.8 µM | researchgate.netmdpi.com |

| Anti-diabetic | α-glucosidase | Chalcone 12 (Euparin derivative) | IC50 | 39.77 µM | researchgate.net |

| Anti-diabetic | PTP1B | Chalcone 12 (Euparin derivative) | IC50 | 39.31 µM | researchgate.net |

| Anti-diabetic | α-glucosidase | Chalcone 15 (Euparin derivative) | IC50 | 9.02 µM | researchgate.net |

| Anti-diabetic | PTP1B | Chalcone 15 (Euparin derivative) | IC50 | 3.47 µM | researchgate.net |

Potential for Development as a Biochemical Probe for Target Validation

Chemical probes are indispensable tools in modern drug discovery, facilitating the validation of biological targets and the investigation of cellular functions. They are typically potent, selective, and cell-permeable modulators of protein function that can be applied across various assay systems, including cell cultures and in vivo models nih.govopentargets.org. Unlike genetic methods that deplete target proteins, chemical probes modulate function, allowing for a more nuanced understanding of target engagement and its downstream effects in a concentration and time-dependent manner opentargets.orgnih.gov.

Euparin and its derivatives, with their demonstrated interactions with specific enzymes and biological pathways, possess characteristics suitable for development as biochemical probes. For instance, molecular docking studies have elucidated the binding affinities of euparin and its derivatives to enzymes like N-myristoyltransferase researchgate.net. The known antidepressant effects of euparin, involving pathways such as SAT1/NMDAR2B/BDNF, could be further explored using euparin as a probe to validate these pathways in depression models researchgate.net. Similarly, the anti-diabetic potential of euparin-derived chalcones targeting α-glucosidase and PTP1B suggests their utility in probing these enzymes' roles in metabolic disease researchgate.net.

Table 2: Euparin Derivatives as Potential Biochemical Probes

| Compound/Class | Potential Target(s) | Mechanism of Action/Role | Research Application | Reference |

| Euparin | N-myristoyltransferase | Enzyme inhibition/binding | In silico docking studies | researchgate.net |

| Euparin | SAT1/NMDAR2B/BDNF pathway | Modulation of signaling | Elucidating antidepressant mechanisms | researchgate.net |

| Euparin derivatives (Chalcones) | α-glucosidase, PTP1B | Enzyme inhibition | Studying anti-diabetic pathways | researchgate.net |

| Euparin | Poliovirus replication cycle | Inhibition of early events | Understanding antiviral mechanisms | researchgate.net |

Applications in Agricultural Science (e.g., natural pesticides, growth regulators)

The inherent biological activities of euparin methyl ether and its related compounds suggest potential applications in agricultural science, particularly as natural pesticides. The demonstrated insect antifeedant properties of certain benzofuran derivatives are noteworthy. For example, compound 11, a benzofuran derivative, exhibited significant antifeedant activity against Pieris rapae larvae, with an ED50 value of 5.4 x 10^-9 mol/cm2 tandfonline.com. This indicates a potential role in crop protection by deterring insect feeding.

Furthermore, the antifungal properties of euparin against plant pathogens like Candida albicans and Trichophyton mentagrophytes researchgate.netmedkoo.com suggest its potential as a natural fungicide. Utilizing plant-derived compounds as pesticides aligns with the growing demand for sustainable and environmentally friendly agricultural practices. While direct evidence for this compound as a plant growth regulator is not extensively detailed in the provided literature, the broad bioactivity of benzofuran compounds hints at unexplored potential in this area.

Table 3: Agricultural Applications of Euparin and Derivatives

| Activity Type | Target Organism/Pest | Compound | Application | Reference |

| Insect Antifeedant | Pieris rapae (larvae) | Benzofuran derivative (11) | Natural pesticide | tandfonline.com |

| Antifungal | Candida albicans | Euparin | Natural fungicide | researchgate.net |

| Antifungal | Trichophyton mentagrophytes | Euparin | Natural fungicide | medkoo.com |

Exploration of Targeted Delivery Systems for Enhanced Pre-clinical Efficacy (e.g., nanoformulations)

Enhancing the pre-clinical efficacy of compounds like this compound often necessitates the development of targeted delivery systems. Nanotechnology offers a powerful platform for achieving this, by improving drug solubility, stability, bioavailability, and targeted delivery to specific tissues or cells mdpi.com. Nanoparticle formulations can shield active pharmaceutical ingredients (APIs) from degradation and facilitate their penetration through biological barriers.

Several types of nanoformulations have been explored for delivering bioactive compounds, which could be adapted for this compound. For instance, mesoporous silica (B1680970) nanoparticles (MSNs), polydopamine nanoparticles (MPDA), and thermally carbonized porous silicon nanoparticles (TCPSi) have been utilized to improve the photostability of compounds like Pinosylvin monomethyl ether (PsMME), with MPDA demonstrating significant protective capabilities pharmaexcipients.com. Chitosan-based nanoparticles, functionalized with polymers such as Poly(ethylene glycol) Methyl Ether Acrylate (PEGA), have been developed for the controlled delivery of antibiotics, protecting them from degradation and improving their targeting to infection sites mdpi.com. The known antiviral activity of euparin, with an EC50 of 0.47 ± 0.05 µg/mL against Poliovirus type 1 researchgate.net, could be further leveraged by formulating it into such advanced delivery systems to maximize its therapeutic impact.

Challenges, Research Gaps, and Future Directions for Euparin Methyl Ether Research

Addressing Synthetic Scalability and Sustainable Production Methods

The production of euparin (B158306) methyl ether faces challenges common to many natural product derivatives. Currently, its isolation primarily relies on extraction from plant sources, which can lead to variable yields and is often not scalable for large-scale pharmaceutical or industrial applications. While total synthesis offers a route to consistent supply, the complexity of synthesizing benzofuran (B130515) structures like euparin methyl ether can be substantial, requiring multi-step processes that may not be economically viable or environmentally sustainable.

Key Challenges and Gaps:

Scalability of Isolation: Natural sources may not provide sufficient quantities for comprehensive research and development, making large-scale extraction impractical and potentially unsustainable.

Green Chemistry Principles: There is a need to develop synthetic methodologies that adhere to green chemistry principles, minimizing waste, reducing energy consumption, and utilizing safer solvents and reagents.

Future Directions:

Optimized Synthesis: Research should focus on developing novel, efficient, and cost-effective synthetic pathways for this compound, potentially employing biocatalysis or flow chemistry techniques.

Sustainable Sourcing: Exploring alternative sustainable sources or optimizing extraction and purification protocols from known natural sources could be a viable short-term strategy.

Process Intensification: Investigating methods for process intensification, such as continuous flow synthesis, could improve scalability and reduce the environmental footprint of production.

Comprehensive Profiling of Undiscovered Biological Activities and Therapeutic Potential

Key Challenges and Gaps:

Limited Specific Data: The majority of documented biological activities pertain to euparin itself, with scant information available on the specific pharmacological profile of this compound.

Unexplored Therapeutic Areas: While euparin has shown promise in areas like antiviral and antidepressant research, the therapeutic potential of its methyl ether derivative remains largely uncharted.

Future Directions:

Systematic Biological Screening: Comprehensive in vitro and in vivo screening of this compound across a wide array of biological assays is essential. This should include evaluating its antioxidant, anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective activities.

Structure-Activity Relationship (SAR) Studies: Investigating how the methyl ether modification influences activity compared to euparin and other derivatives can guide the design of more potent analogues.

Target Identification: Identifying the specific molecular targets and pathways through which this compound exerts its effects is crucial for understanding its therapeutic potential.

Table 1: Antiviral Activity of Euparin Against Poliovirus

| Poliovirus Type | EC50 (µg/mL) | Reference |

|---|---|---|

| PV-1 | 0.47 | medchemexpress.comresearchgate.net |

| PV-2 | 0.12 | medchemexpress.comresearchgate.net |

Table 2: Antifungal Activity of Euparin Against Candida albicans

| Activity Metric | Value (µg/mL) | Reference |

|---|---|---|

| Minimum Inhibitory Conc. (MIC) | 7.81 | targetmol.comresearchgate.net |

Deeper Elucidation of Interconnected Molecular Mechanisms

Understanding the molecular mechanisms underlying the observed biological activities of this compound is critical for its rational development. While some insights exist for euparin, such as its role in modulating monoaminergic neurotransmitters and the SAT1/NMDAR2B/BDNF signaling pathway for antidepressant effects, the specific mechanisms for this compound are largely unknown. The chemical modification from a hydroxyl group to a methoxy (B1213986) group can significantly alter protein binding, cellular uptake, and metabolic pathways.

Key Challenges and Gaps:

Mechanistic Opacity: The precise molecular targets and signaling cascades activated or inhibited by this compound have not been elucidated.

Comparative Mechanism: Understanding how the methyl ether modification alters the mechanism of action compared to euparin is a significant knowledge gap.

Future Directions:

Target-Based Studies: Employing biochemical assays, enzyme inhibition studies, and receptor binding assays to identify specific molecular targets.

Pathway Analysis: Utilizing cell-based assays to investigate the impact of this compound on key cellular signaling pathways (e.g., inflammatory, apoptotic, stress response pathways).

Omics Technologies: Applying transcriptomics, proteomics, and metabolomics to gain a holistic understanding of the cellular response to this compound treatment.

Table 3: Anticancer Activity of a Euparin Methyl Derivative Against HCT116 Cell Line

| Compound Type | Cell Line | IC50 (µg/mL) | Reference |

|---|

Development of More Physiologically Relevant Pre-clinical Models

Preclinical research on euparin has utilized various cell lines (e.g., for antiviral and anticancer studies) and animal models (e.g., for antidepressant effects). However, the translation of these findings to therapeutic applications requires validation in more physiologically relevant models that better mimic human disease states. For this compound, the lack of extensive preclinical data means that the suitability of current models and the need for new ones remain critical research areas.

Key Challenges and Gaps:

Model Relevance: Current models may not fully capture the complexity of diseases or the specific interactions of this compound within a biological system.

In Vivo Efficacy and Safety: Comprehensive in vivo studies are needed to confirm the efficacy and assess the safety profile of this compound in relevant animal models of disease.

Future Directions:

Advanced In Vitro Models: Utilizing 3D cell cultures, organoids, and co-culture systems to better recapitulate tissue microenvironments and cellular interactions.

Disease-Specific Animal Models: Employing animal models that accurately reflect the pathophysiology of target diseases (e.g., specific viral infections, inflammatory conditions, neurological disorders) to evaluate the therapeutic efficacy of this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Conducting detailed PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, and to correlate drug concentration with pharmacological effect.

Integration of Systems Biology and Artificial Intelligence in Research

The complexity of biological systems and the vastness of chemical space necessitate the adoption of advanced computational tools. Systems biology approaches can help unravel the intricate network of molecular interactions influenced by this compound, while artificial intelligence (AI) and machine learning (ML) can accelerate drug discovery by predicting compound activity, identifying potential targets, and optimizing synthesis routes.

Key Challenges and Gaps:

Underutilization of Advanced Tools: The application of systems biology and AI/ML methodologies to this compound research is currently minimal.

Data Integration: A lack of integrated datasets that combine chemical, biological, and clinical information hinders the effective application of these computational approaches.

Future Directions:

AI-Driven Virtual Screening: Employing AI algorithms for virtual screening of compound libraries to identify potential activities or optimize this compound analogues.

Predictive Modeling: Using ML models to predict the efficacy, toxicity, and ADME properties of this compound and its derivatives.

Network Pharmacology: Applying systems biology principles and network pharmacology to map the complex interactions of this compound within biological networks, thereby uncovering novel therapeutic targets and mechanisms.

Data-Driven Synthesis Design: Utilizing AI to design and optimize synthetic routes for this compound, focusing on efficiency and sustainability.

Fostering Interdisciplinary Collaborations for Holistic Research Advancement

The multifaceted nature of drug discovery and development, from synthesis to mechanistic understanding and clinical translation, inherently requires collaboration across diverse scientific disciplines. Advancing research on this compound necessitates a holistic approach that integrates expertise from organic chemistry, pharmacology, molecular biology, computational science, and potentially clinical research.

Key Challenges and Gaps:

Research Silos: Current research may be fragmented, with limited cross-talk between different scientific domains.

Bridging Discovery and Application: A gap often exists between fundamental research findings and their translation into tangible therapeutic applications.

Future Directions:

Cross-Disciplinary Teams: Establishing research teams composed of synthetic chemists, pharmacologists, biochemists, computational scientists, and clinicians to tackle the challenges comprehensively.

Shared Data Platforms: Creating accessible platforms for sharing research data, findings, and methodologies related to this compound to foster collaborative efforts and prevent redundancy.

Industry-Academia Partnerships: Encouraging partnerships between academic institutions and pharmaceutical or biotechnology companies to leverage resources and expertise for preclinical and clinical development.

International Collaboration: Promoting international collaborations to pool resources, share knowledge, and accelerate the pace of discovery for compounds like this compound.

Q & A

Q. What established synthetic routes are available for Euparin methyl ether, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : this compound synthesis typically involves alkylation or etherification of euparin derivatives. Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like polymerization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Yield optimization can be tracked via thin-layer chromatography (TLC) or HPLC .

Q. How can spectroscopic techniques characterize this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize the following spectral analyses:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) peaks (δ ~3.3 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹) and aromatic C-H stretches.

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS, ensuring fragmentation patterns align with the methyl ether structure .

Q. What biological activity assays are most relevant for preliminary evaluation of this compound?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) .

- Antioxidant : DPPH radical scavenging assay to assess electron-donating capacity.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds.

Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can computational chemistry predict the conformational stability of this compound, and what role do nonbonded interactions play?

- Methodological Answer : Use ab-initio methods (e.g., Gaussian 70 with STO-3G basis sets) to model rotational barriers and stable conformers. Key steps:

- Torsional angle analysis : Map energy surfaces for rotations around ether linkages.

- Nonbonded interactions : Attractive forces between methyl groups and aromatic π-systems stabilize "crowded" conformations, as seen in methyl vinyl ether studies .

Compare results with X-ray crystallography or NOESY NMR data to validate predictions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in structural studies of this compound?

- Methodological Answer :

- Error source identification : Check basis set limitations in computational models (e.g., STO-3G vs. higher-tier basis sets) .

- Experimental replication : Repeat spectral analyses under controlled conditions (e.g., solvent-free NMR).

- Statistical validation : Apply ANOVA or t-tests to assess data variability. Document limitations in bond angle assumptions or instrumental sensitivity .

Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Functional group substitution : Replace the methoxy group with bulkier ethers (e.g., cyclopentyl methyl ether) to test steric effects on antimicrobial activity .

- Electron-withdrawing groups : Introduce nitro (-NO₂) substituents to modulate redox potential.

- Quantitative SAR (QSAR) : Use regression models to correlate logP values with cytotoxicity .

Critical Analysis and Data Presentation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

- Methodological Answer :

- Nonlinear regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values (e.g., GraphPad Prism).

- Confidence intervals : Report 95% CI for reproducibility.

- Outlier detection : Use Grubbs’ test to exclude anomalous data points .

Q. How should researchers present synthetic and analytical data to meet rigorous academic standards?

- Methodological Answer :

- Tables : Include yields, melting points, and spectral data (e.g., δ values, Rf).

- Figures : Label chromatograms with retention times and annotate key NMR/IR peaks.

- Reproducibility : Provide detailed protocols in supplementary materials, adhering to IUPAC nomenclature and SI units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.